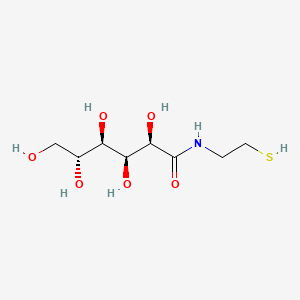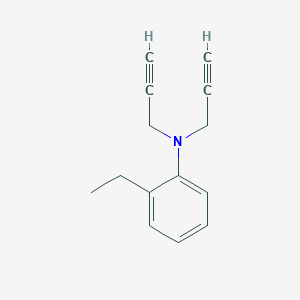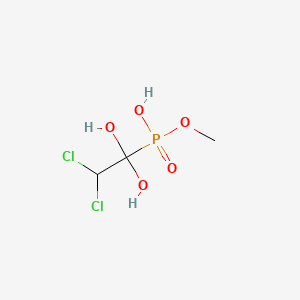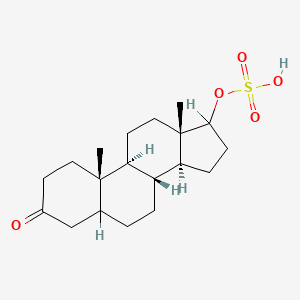![molecular formula C23H29ClN2O B1214221 4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide](/img/structure/B1214221.png)
4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBX-79 is a potent and selective inhibitor of the enzyme 2,3-oxidosqualene cyclase, which plays a crucial role in the cholesterol biosynthesis pathway. This compound has been extensively studied for its ability to regulate cholesterol levels in cells, making it a promising candidate for the development of lipid-lowering agents .
Preparation Methods
Chemical Reactions Analysis
BIBX-79 undergoes several types of chemical reactions, including:
Oxidation: BIBX-79 can be oxidized to form various oxysterols, which play a role in regulating cholesterol biosynthesis.
Reduction: The compound can be reduced under specific conditions to yield different products, although detailed studies on this are limited.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically oxysterols and other cholesterol-related compounds .
Scientific Research Applications
BIBX-79 has several scientific research applications, including:
Chemistry: Used as a tool to study the cholesterol biosynthesis pathway and the role of 2,3-oxidosqualene cyclase.
Medicine: Explored as a potential lipid-lowering agent due to its ability to inhibit cholesterol biosynthesis.
Industry: Potential applications in the development of new drugs targeting cholesterol-related disorders.
Mechanism of Action
BIBX-79 exerts its effects by selectively inhibiting the enzyme 2,3-oxidosqualene cyclase. This enzyme is responsible for the cyclization of 2,3-oxidosqualene to lanosterol, a key step in the cholesterol biosynthesis pathway . By inhibiting this enzyme, BIBX-79 reduces the production of cholesterol and other sterols, leading to a decrease in overall cholesterol levels . The compound also affects the activity of HMG-CoA reductase, another key enzyme in the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
BIBX-79 is unique compared to other inhibitors of 2,3-oxidosqualene cyclase due to its high potency and selectivity. Similar compounds include:
BIBX-79 stands out due to its specific inhibition of 2,3-oxidosqualene cyclase and its potential for development as a lipid-lowering agent .
Properties
Molecular Formula |
C23H29ClN2O |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[4-[(dimethylamino)methyl]phenyl]cyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C23H29ClN2O/c1-25(2)16-17-4-6-18(7-5-17)19-10-14-22(15-11-19)26(3)23(27)20-8-12-21(24)13-9-20/h4-9,12-13,19,22H,10-11,14-16H2,1-3H3 |
InChI Key |
WBNUHWUTAHSPER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2CCC(CC2)N(C)C(=O)C3=CC=C(C=C3)Cl |
Synonyms |
BIBX 79 BIBX-79 N-(4-chlorobenzoyl)-N-methyl-4-(4-dimethylaminomethylphenyl)cyclohexylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1214138.png)
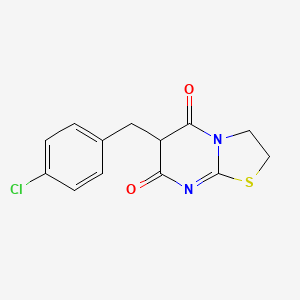
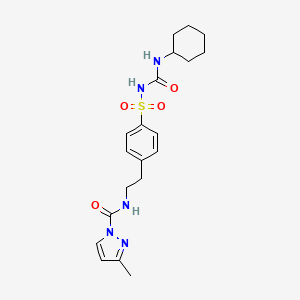
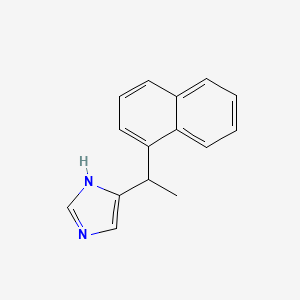
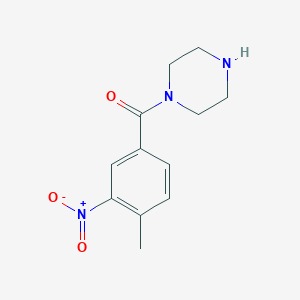

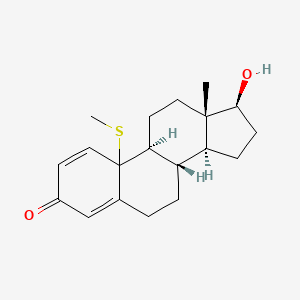
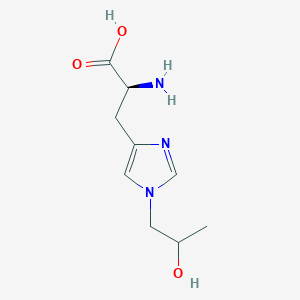
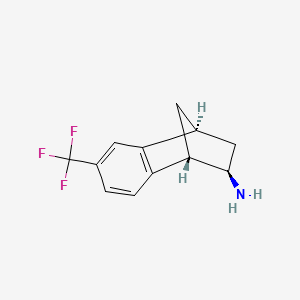
![1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B1214156.png)
